4-Bromo-2-chloro-5-nitrobenzaldehyde

Medicinal Chemistry Process Chemistry Analytical Chemistry

Securing a regiospecifically functionalized benzaldehyde with orthogonal halogens is critical for stepwise SAR exploration. 4-Bromo-2-chloro-5-nitrobenzaldehyde (CAS 1174534-43-0) provides three sequentially addressable handles-aldehyde, bromo, and chloro-enabling one-pot diversification into indazoles, quinazolines, and other privileged scaffolds. - >95% purity (HPLC) ensures reliable reactivity in SNAr, Suzuki, and condensation cascades. - Cold-chain storage (0-5°C) preserves integrity for multi-step routes, eliminating yield erosion from degradation. - Available in 250 mg to 5 g sizes with ambient shipping and global stock for rapid lead optimization.

Molecular Formula C7H3BrClNO3
Molecular Weight 264.46 g/mol
CAS No. 1174534-43-0
Cat. No. B1522365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloro-5-nitrobenzaldehyde
CAS1174534-43-0
Molecular FormulaC7H3BrClNO3
Molecular Weight264.46 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1[N+](=O)[O-])Br)Cl)C=O
InChIInChI=1S/C7H3BrClNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-3H
InChIKeySZFZZHPEEGSQIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-chloro-5-nitrobenzaldehyde (CAS 1174534-43-0): Key Physical and Procurement Specifications


4-Bromo-2-chloro-5-nitrobenzaldehyde (CAS 1174534-43-0) is a tri-substituted aromatic aldehyde characterized by a unique ortho-bromo, meta-chloro, and para-nitro substitution pattern (C7H3BrClNO3, MW: 264.46 g/mol) . This structural arrangement imparts a planar conformation and distinct electronic properties that are foundational to its utility as a research intermediate. Commercially, it is supplied as a solid (white to yellow) with specified purity grades (95% or >98%) and requires controlled storage (0–5°C) to maintain integrity . Its value proposition is not in its standalone activity, but in the precise, differentiated chemical handle it provides for constructing advanced molecular scaffolds, where substituting an analog would fundamentally alter the reaction sequence, yield, or attainable structural outcome .

Purity grade selection supports lot-specific stoichiometric control.
Higher-purity batches may improve cross-coupling yield predictability.
Cold-chain inventory workflow required to preserve aldehyde integrity.
Refrigerated storage critical for maintaining reactive site fidelity.
Sequential derivatization studies benefit from orthogonal halogen handles.
Supports multi-step fragment elaboration without protecting-group manipulation.

Why 4-Bromo-2-chloro-5-nitrobenzaldehyde Cannot Be Substituted by Common Analogs


In synthesis planning, 4-Bromo-2-chloro-5-nitrobenzaldehyde is not an interchangeable fragment. While several structural analogs share the nitrobenzaldehyde core (e.g., 2-chloro-5-nitrobenzaldehyde, CAS 6361-21-3; 4-bromo-5-chloro-2-nitrobenzaldehyde, CAS 202808-23-9), the precise arrangement of halogens on the ring dictates the site and outcome of subsequent transformations [1]. A substitution to an isomer or des-bromo analog would lead to a different regioisomeric product, potentially disrupting critical structure-activity relationships (SAR) or blocking intended sequential synthetic routes that rely on differential halogen reactivity . The following evidence demonstrates that the specific halogen pattern of 4-Bromo-2-chloro-5-nitrobenzaldehyde confers a unique, quantifiable profile in terms of product composition, operational handling, and synthetic strategy, which cannot be replicated by its closest alternatives [2].

This Compound
4-Bromo-2-chloro-5-nitrobenzaldehyde
Potential Substitute
2-Chloro-5-nitrobenzaldehyde (CAS 6361-21-3)
Removing the bromo substituent eliminates the cross-coupling handle. The resulting scaffold can only undergo SNAr-based diversification, which may block planned sequential synthetic routes.
This Compound
4-Bromo-2-chloro-5-nitrobenzaldehyde
Potential Substitute
4-Bromo-5-chloro-2-nitrobenzaldehyde (CAS 202808-23-9)
An isomeric shift in halogen positions alters the electronic activation pattern. Regioselectivity in subsequent SNAr or coupling steps may differ, leading to a different product composition.

4-Bromo-2-chloro-5-nitrobenzaldehyde (CAS 1174534-43-0): Quantitative Evidence of Differentiated Performance


Purity: Batch-Specific 98.4% GC Purity vs. Industry-Standard 95% Grade

Procurement of 4-Bromo-2-chloro-5-nitrobenzaldehyde is differentiated by the availability of a documented high-purity grade. One supplier provides a typical batch analysis showing purity of 98.4% by GC area, a 3.4% absolute increase over the commonly listed 95% specification . This higher purity reduces the mass of undefined impurities, which is critical for minimizing side reactions and simplifying purification in multi-step syntheses .

Purity comparison
Head-to-head
98.4% vs. 95% +3.4% absolute purity by GC
Higher lot purity supports reliable stoichiometric calculations.
Based on batch COA; condition: GC area%.
Medicinal Chemistry Process Chemistry Analytical Chemistry

Storage: Strict 0–5°C Cold-Chain Requirement for Aldehyde Integrity

Unlike many nitrobenzaldehyde analogs (e.g., 2-chloro-5-nitrobenzaldehyde) which are stable at room temperature for years, 4-Bromo-2-chloro-5-nitrobenzaldehyde has a mandated storage temperature of 0–5°C (refrigerated) . This requirement, specified by major suppliers, indicates a greater intrinsic susceptibility to thermal degradation, likely via aldehyde oxidation or aci-nitro intermediate formation [1].

Storage requirement
Class-level inference
0–5°C mandated vs. room temp for common analog
Cold-chain logistics essential to prevent thermal degradation.
Oxidation or aci-nitro decay risk per reported class behavior.
Stability Studies Inventory Management Lab Operations

Synthetic Utility: Unique Orthogonal Reactivity Profile for Sequential SNAr and Cross-Coupling

The 4-bromo-2-chloro-5-nitro substitution pattern provides a distinct advantage in sequential derivatization. The ortho-bromo substituent offers a handle for selective, mild cross-coupling (e.g., Suzuki-Miyaura), while the nitro-activated chloro substituent serves as a leaving group for nucleophilic aromatic substitution (SNAr) [1]. This enables a sequence of diversifications without protecting group manipulations, a feature not available in analogs lacking either the bromo or chloro group .

Orthogonal handles
Class-level inference
Br (C–C) + Cl (SNAr) vs. single handle in des-halo analogs
Two orthogonal reactive sites enable sequential diversification.
Derived from poly-halogenated nitroarene reactivity principles.
Organic Synthesis Medicinal Chemistry Fragment-based Drug Design

High-Value Application Scenarios for 4-Bromo-2-chloro-5-nitrobenzaldehyde (CAS 1174534-43-0)


Synthesis of Fused Nitrogen-Containing Heterocycles (e.g., Indazoles, Quinolines)

The orthogonal reactivity of the bromo and chloro groups, combined with the aldehyde handle, makes this compound an ideal precursor for synthesizing complex heterocyclic systems. The aldehyde can be condensed with hydrazines or amines to form imines, followed by an intramolecular SNAr or transition-metal-catalyzed cyclization using the remaining halogen. This approach enables the rapid, regioselective construction of indazoles, quinazolines, or other privileged scaffolds in medicinal chemistry . The differentiated purity profile (Section 3, Evidence 1) is critical here, as trace impurities can lead to off-cycle products in these sensitive cyclization cascades.

Late-Stage Diversification in Fragment-Based Drug Discovery (FBDD)

In fragment-to-lead campaigns, a core scaffold with multiple, sequentially addressable reactive sites is highly valuable. This compound can serve as an 'anchor' fragment where the aldehyde is first derivatized (e.g., via reductive amination or Grignard addition), followed by a palladium-catalyzed cross-coupling at the bromo position, and finally an SNAr at the chloro position to install a third diversity element [1]. This step-economical approach, enabled by the specific halogen pattern (Section 3, Evidence 3), allows for rapid, three-dimensional exploration of chemical space around a common core, accelerating hit expansion and SAR generation.

Preparation of Advanced Intermediates for Agrochemical Lead Optimization

The synthesis of novel agrochemicals, particularly fungicides and herbicides, often relies on poly-halogenated benzaldehyde intermediates. The presence of both bromine and chlorine atoms allows for sequential derivatization to build complex, patentable chemical space distinct from simpler nitrobenzaldehyde analogs [2]. Furthermore, procurement decisions must be informed by the cold-chain storage requirement (Section 3, Evidence 2) to ensure multi-step synthetic routes are initiated with a validated, non-degraded building block, thereby maintaining yield consistency from development through to pilot scale.

Application
Selection Property
Validation Focus
Fused N-heterocycle synthesis
Lot-specific purity grade
Yield reproducibility in cyclization cascades
Fragment-based lead elaboration
Orthogonal Br/Cl handles
Sequential derivatization without protecting groups
Agrochemical intermediate preparation
Cold-chain storage compliance
Building-block integrity prior to multi-step routes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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